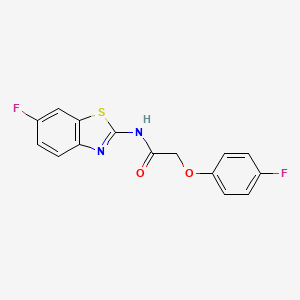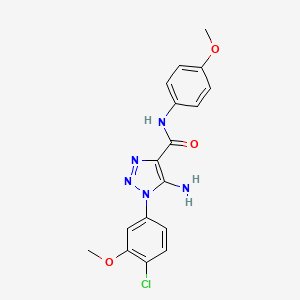![molecular formula C21H10ClNO3 B5169711 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione, also known as CNAQ, is a synthetic compound that belongs to the acridine family. It has been found to exhibit potent biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been extensively studied for its anti-tumor properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
In addition to its anti-tumor properties, 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to exhibit anti-inflammatory and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to inhibit the replication of several viruses, including influenza and HIV.
Mecanismo De Acción
The mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. This inhibition leads to the suppression of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of viruses. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to have antioxidant properties, which may contribute to its anti-tumor and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with a high degree of purity and reproducibility. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for research in these areas.
However, there are also limitations to the use of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in lab experiments. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, the mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione. One area of interest is the development of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione, which may provide insights into its therapeutic potential. Finally, the potential use of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in combination with other anti-cancer or anti-inflammatory agents should be explored.
Métodos De Síntesis
The synthesis of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione involves the condensation of 2-chloronaphthalene-1,4-dione with 2-amino-3-cyanoacridine under basic conditions. The resulting product is then treated with hydrochloric acid to obtain 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in high yield and purity. This method has been optimized to produce 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione with a high degree of reproducibility and scalability, making it suitable for large-scale production.
Propiedades
IUPAC Name |
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClNO3/c22-14-9-13-18(23-15-8-4-3-7-12(15)19(13)24)17-16(14)20(25)10-5-1-2-6-11(10)21(17)26/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLRDOHHGEZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5169639.png)
![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)


![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5169688.png)
![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)